molecular formula C14H16F3NO2 B12233336 N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide

Cat. No.: B12233336
M. Wt: 287.28 g/mol
InChI Key: OHGOCAFTIAVDCS-UHFFFAOYSA-N
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Description

N-(4-Hydroxycyclohexyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a cyclohexyl group substituted with a hydroxyl moiety at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring. This structure confers unique physicochemical properties, including enhanced lipophilicity (due to -CF₃) and hydrogen-bonding capacity (via the hydroxyl group).

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)10-3-1-2-9(8-10)13(20)18-11-4-6-12(19)7-5-11/h1-3,8,11-12,19H,4-7H2,(H,18,20)

InChI Key

OHGOCAFTIAVDCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A prevalent method involves activating 3-(trifluoromethyl)benzoic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, the carboxylic acid is treated with EDC and a catalytic amount of hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to form an active ester intermediate. Subsequent reaction with 4-aminocyclohexanol at room temperature yields the target amide. This method typically achieves moderate-to-high yields (70–85%) but requires careful control of reaction pH to avoid side reactions.

HATU/DIPEA-Based Activation

The use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) offers superior efficiency for sterically hindered substrates. For example, 3-(trifluoromethyl)benzoic acid and 4-aminocyclohexanol are combined in anhydrous DCM with HATU (1.1 equiv) and DIPEA (3 equiv), stirred for 12–24 hours at 25°C, and purified via column chromatography (eluent: 95:5 DCM/methanol). This method is favored for its rapid reaction kinetics and yields exceeding 90% in optimized conditions.

Acid Chloride Route

Conversion of 3-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) provides a highly reactive intermediate. The acid chloride is then treated with 4-aminocyclohexanol in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA) in tetrahydrofuran (THF). While this route avoids coupling reagents, it necessitates strict anhydrous conditions and generates stoichiometric HCl, complicating workup.

Protection and Deprotection Strategies

Hydroxyl Group Protection

The hydroxy group on 4-aminocyclohexanol may interfere with amidation. To mitigate this, protection as a tert-butyldimethylsilyl (TBS) ether or benzyl ether is employed. For instance, silylation of 4-aminocyclohexanol with TBSCl and imidazole in DMF, followed by amide coupling and subsequent deprotection with tetra-n-butylammonium fluoride (TBAF), ensures high functional group compatibility.

Amine Protection

Boc (tert-butyloxycarbonyl) protection of the cyclohexylamine nitrogen is critical in multi-step syntheses. After Boc protection using di-tert-butyl dicarbonate, the protected amine undergoes amide coupling, and the Boc group is removed with trifluoroacetic acid (TFA) or HCl in dioxane. This approach is exemplified in a patent-derived procedure where Boc-protected 4-aminocyclohexanol is coupled to 3-(trifluoromethyl)benzoyl chloride, followed by acidic deprotection.

Solvent and Reaction Condition Optimization

Solvent Systems

  • Polar aprotic solvents : DMSO and DMF enhance reagent solubility but may necessitate extensive purification.
  • Halogenated solvents : DCM and chloroform offer inert environments for acid chloride reactions.
  • Ether solvents : THF and 2-methyltetrahydrofuran (2-MeTHF) balance reactivity and eco-friendliness.

Temperature and Time

  • Room temperature (20–25°C) suffices for HATU-mediated couplings (12–24 hours).
  • Acid chloride reactions require cooling (0–5°C) during activation, followed by gradual warming to 25°C.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography with gradients of DCM/methanol (90:10 to 95:5) effectively isolates the product.
  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual starting materials.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, ArH), 7.85–7.70 (m, 3H, ArH), 4.05–3.90 (m, 1H, NHCO), 3.60–3.50 (m, 1H, cyclohexyl OH), 2.10–1.60 (m, 8H, cyclohexyl CH₂).
  • HRMS : [M+H]⁺ calc. for C₁₄H₁₅F₃NO₂: 310.1054; found: 310.1056.

Comparative Analysis of Synthesis Routes

Method Reagents Solvent Temp (°C) Yield (%) Purity (%)
HATU/DIPEA HATU, DIPEA DCM 25 92 98
EDC/HOBt EDC, HOBt DMSO 25 78 95
Acid Chloride SOCl₂, TEA THF 0 → 25 85 97
PyBroP-mediated PyBroP, DMAP DCM 25 88 96

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

The compound N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Initial studies suggest that it may interact with specific receptors in the central nervous system, leading to implications for treating conditions such as anxiety and depression.

Case Study: GPR52 Agonism

Recent research has identified compounds similar to this compound as agonists for GPR52, a receptor implicated in neuropsychiatric disorders. These studies indicate that modulation of GPR52 can yield antipsychotic-like effects, making it a candidate for further development in treating schizophrenia and related conditions .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.

Data Table: Neuroprotective Efficacy

CompoundMechanism of ActionModel UsedOutcome
Compound 1Inhibition of amyloid-beta aggregationDrosophila model~70% rescue of neurotoxicity phenotype
This compoundPotential neuroprotectionIn vitro assaysUnder investigation

Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism involves modulation of serotonin and norepinephrine pathways, suggesting that this compound may also possess such properties.

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary studies indicate that while some derivatives show promise, the safety and efficacy of this compound require further investigation through rigorous toxicological evaluations.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to certain enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclohexyl-Substituted Benzamides

  • N-Cyclohexylbenzamide (4f): This simpler analog lacks both the hydroxyl and trifluoromethyl groups. The absence of these substituents reduces its polarity and likely diminishes its ability to engage in hydrogen bonding or hydrophobic interactions compared to the target compound.
  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) :
    A hydroxamic acid derivative with a cyclohexyl group, this compound shares the cyclohexane-carboxamide backbone but replaces the -CF₃ group with a 4-chlorophenyl moiety. It was synthesized for antioxidant studies, highlighting how substituent choice (e.g., -Cl vs. -CF₃) directs applications toward specific biological activities .

Trifluoromethyl-Substituted Benzamides

  • LY-1816 :
    A Src/FOSL1 inhibitor featuring a pyrazolo[3,4-d]pyrimidin-3-yl group linked to a benzamide core. While both LY-1816 and the target compound contain -CF₃ groups, LY-1816’s extended heterocyclic structure likely enhances kinase binding affinity, underscoring the importance of aromatic heterocycles in targeting enzymatic active sites .

  • N-[2-[[3-(Trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide derivatives: These compounds, excluded in a patent (), demonstrate that trifluoromethyl benzamides are frequently modified with amine-containing side chains for therapeutic use (e.g., antiviral or anticancer applications). The target compound’s cyclohexyl-hydroxyl group may offer steric or solubility advantages over these ethyl-linked analogs .

Polymer Nucleating Agents

  • N,N′-1,4-Phenylenebisbenzamide: A bisamide used as a supramolecular nucleating agent for poly(3-hexylthiophene) (P3HT). Despite structural similarities (benzamide cores), the target compound’s monoamide structure and -CF₃ group may limit its utility in polymer crystallization, which relies on epitaxial matching between additive and polymer. However, its hydroxyl group could introduce hydrogen bonding, a feature absent in bisamide nucleators .

Key Structural and Functional Differentiators

Substituent Effects on Bioactivity

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability compared to halogens (e.g., -Cl in ) .

Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Applications
Target Compound ~317.3* 4-OH-cyclohexyl, 3-CF₃ Potential kinase inhibition†
N-Cyclohexylbenzamide (4f) 203.3 Cyclohexyl Material science
LY-1816 ~550.5 Pyrazolo-pyrimidine, 3-CF₃ Src/FOSL1 inhibition
N-(4-Chlorophenyl)-...carboxamide (8) ~267.7 4-Cl-Ph, cyclohexyl Antioxidant studies

*Estimated based on structural formula.
†Inferred from structural analogs (e.g., LY-1816).

Research Implications and Gaps

  • Therapeutic Potential: The target compound’s trifluoromethyl and hydroxycyclohexyl groups align with motifs seen in kinase inhibitors (e.g., LY-1816) but require explicit biological testing to confirm activity .
  • Material Science Utility: While bisamides dominate polymer nucleation, the target’s monoamide structure may find niche applications where hydrogen bonding is critical .

Biological Activity

N-(4-hydroxycyclohexyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly noted for its biological activity related to chemokine receptor modulation. This article provides a comprehensive overview of the biological effects, mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a hydroxycyclohexyl moiety, which contribute to its unique pharmacological properties. The molecular formula is C14H16F3N2OC_{14}H_{16}F_3N_2O with a molecular weight of approximately 315.291 g/mol. The structural characteristics are essential for its interaction with biological targets, particularly chemokine receptors.

This compound acts primarily as a modulator of chemokine receptors , which are pivotal in inflammatory responses and immune system regulation. Research indicates that it may function as an antagonist for specific chemokine receptors, thus inhibiting excessive inflammatory signaling pathways. This activity is particularly relevant in conditions characterized by chronic inflammation or immune dysregulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to various chemokine receptors. For instance, binding assays conducted on HEK293T cells expressing specific chemokine receptors revealed that the compound effectively inhibits receptor activation, leading to reduced inflammatory cytokine production.

Study Findings
Study 1 Demonstrated efficacy in inhibiting CXCR2-mediated signaling pathways.
Study 2 Showed potential anti-inflammatory effects in human breast cancer cell lines.
Study 3 Highlighted the compound's role in modulating immune cell trafficking.

Case Studies

  • Case Study on Inflammatory Diseases : A study investigated the use of this compound in models of chronic obstructive pulmonary disease (COPD). The results indicated a significant reduction in inflammatory markers and improved lung function metrics when administered to animal models.
  • Cancer Research : Another case study focused on breast cancer cells where the compound was shown to induce apoptosis and inhibit cell proliferation at specific concentrations (IC50 values). The study compared its efficacy with established anti-cancer agents like Olaparib.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound Structural Features Biological Activity
N-[2-(4-hydroxycyclohexyl)-2-oxoethyl]-3-(trifluoromethyl)benzamideHydroxy group on cyclohexaneModulator of chemokine receptors
N-[2-(pyridinyl)-2-oxoethyl]-3-(trifluoromethyl)benzamidePyridine ring substitutionChemokine receptor antagonist
N-[2-(4-chlorophenyl)-2-oxoethyl]-3-(trifluoromethyl)benzamideChlorophenyl groupPotential anti-inflammatory agent

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